molecular formula C17H17Cl3O2 B14388389 1-Phenoxy-4-[(5,5,5-trichloropentyl)oxy]benzene CAS No. 88335-12-0

1-Phenoxy-4-[(5,5,5-trichloropentyl)oxy]benzene

Cat. No.: B14388389
CAS No.: 88335-12-0
M. Wt: 359.7 g/mol
InChI Key: CRGABHVFDLDFSB-UHFFFAOYSA-N
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Description

1-Phenoxy-4-[(5,5,5-trichloropentyl)oxy]benzene is an organic compound characterized by a phenoxy group and a trichloropentyl ether linkage attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenoxy-4-[(5,5,5-trichloropentyl)oxy]benzene typically involves the reaction of phenol with 1-bromo-4-[(5,5,5-trichloropentyl)oxy]benzene under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Phenoxy-4-[(5,5,5-trichloropentyl)oxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the trichloropentyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-Phenoxy-4-[(5,5,5-trichloropentyl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenoxy-4-[(5,5,5-trichloropentyl)oxy]benzene involves its interaction with specific molecular targets. The phenoxy group and the trichloropentyl ether linkage can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenoxy-4-[(5,5,5-trifluoropentyl)oxy]benzene
  • 1-Phenoxy-4-[(5,5,5-trichloropentyl)thio]benzene
  • 1-Phenoxy-4-[(5,5,5-trichloropentyl)amino]benzene

Uniqueness

1-Phenoxy-4-[(5,5,5-trichloropentyl)oxy]benzene is unique due to the presence of the trichloropentyl ether linkage, which imparts distinct chemical and physical properties. This compound’s specific structure allows for unique interactions and reactivity compared to its analogs, making it valuable for specialized applications.

Properties

CAS No.

88335-12-0

Molecular Formula

C17H17Cl3O2

Molecular Weight

359.7 g/mol

IUPAC Name

1-phenoxy-4-(5,5,5-trichloropentoxy)benzene

InChI

InChI=1S/C17H17Cl3O2/c18-17(19,20)12-4-5-13-21-14-8-10-16(11-9-14)22-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13H2

InChI Key

CRGABHVFDLDFSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCCCC(Cl)(Cl)Cl

Origin of Product

United States

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